tert-Butyl 3-bromo-6-chloropicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-6-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGXLKXQUDHRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732098 | |
| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235036-15-3 | |
| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to tert-Butyl 3-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 3-bromo-6-chloropicolinate, a key building block in modern synthetic chemistry. Below you will find its chemical properties, synthesis, and applications, with a focus on its role in the development of novel pharmaceuticals.
Core Chemical and Physical Properties
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern allows for selective functionalization, making it a valuable reagent in the construction of complex molecular architectures.[1]
| Property | Value | Source |
| CAS Number | 1235036-15-3 | [2] |
| Molecular Formula | C₁₀H₁₁BrClNO₂ | [2] |
| Molecular Weight | 292.56 g/mol | [3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
| IUPAC Name | tert-butyl 3-bromo-6-chloro-2-pyridinecarboxylate | [2] |
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process starting from 3-bromo-6-chloropyridine. The first step involves the formation of the corresponding picolinic acid, which is then esterified with tert-butanol.
Step 1: Synthesis of 3-bromo-6-chloropicolinic acid
A common route to 3-bromo-6-chloropicolinic acid involves the oxidation of 3-bromo-6-chloropyridine, followed by cyanation and subsequent hydrolysis.
Experimental Protocol:
This protocol is based on a patented synthesis method for 3-bromo-6-chloropyridyl-2-formic acid.
Materials:
-
3-bromo-6-chloropyridine
-
Urea peroxide
-
Trifluoroacetic anhydride
-
Trimethylsilyl cyanide
-
Triethylamine
-
Sulfuric acid
Procedure:
-
Oxidation: 3-bromo-6-chloropyridine is oxidized using urea peroxide and trifluoroacetic anhydride to yield 3-bromo-6-chloropyridine N-oxide.
-
Cyanation: The N-oxide is then reacted with trimethylsilyl cyanide and triethylamine to introduce a cyano group at the 2-position, forming 3-bromo-6-chloro-2-cyanopyridine.
-
Hydrolysis: The resulting 2-cyano derivative is hydrolyzed with sulfuric acid to produce 3-bromo-6-chloropicolinic acid.
Synthesis of 3-bromo-6-chloropicolinic acid
Step 2: Esterification with tert-Butanol
The carboxylic acid is then esterified with tert-butanol to yield the final product. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification can be challenging. An alternative is the use of coupling agents or the formation of an acid chloride followed by reaction with tert-butanol.
Experimental Protocol (General Method):
This is a general procedure for the esterification of carboxylic acids with tert-butanol and can be adapted for 3-bromo-6-chloropicolinic acid.
Materials:
-
3-bromo-6-chloropicolinic acid
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve 3-bromo-6-chloropicolinic acid in anhydrous DCM.
-
Add DMAP (catalytic amount) and tert-butanol to the solution.
-
Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
General Esterification Workflow
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of pharmaceutical compounds. The bromine and chlorine atoms provide two distinct handles for cross-coupling reactions, allowing for the sequential and selective introduction of different substituents. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 3-position.
Experimental Protocol (General Method):
This is a general protocol for the Suzuki-Miyaura coupling of aryl bromides and can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Catalytic Cycle
Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed).[2]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth).[2]
-
GHS Pictogram: GHS07 (Exclamation mark).[2]
Always consult the Safety Data Sheet (SDS) before handling this chemical.
This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. Its utility as a synthetic intermediate, particularly in cross-coupling reactions, underscores its importance in the creation of novel and complex molecules.
References
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-bromo-6-chloropicolinate
This technical guide provides a comprehensive overview of a potential synthetic pathway for tert-butyl 3-bromo-6-chloropicolinate, a valuable halogenated pyridine derivative utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The synthesis is presented as a two-step process commencing from 3-bromo-6-chloropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Synthetic Pathway Overview
The synthesis of this compound can be achieved in two primary stages:
-
Synthesis of 3-bromo-6-chloropicolinic acid: This intermediate is prepared from 3-bromo-6-chloropyridine through an oxidation and subsequent hydrolysis sequence. A patented method describes the oxidation to an oxynitride, followed by cyanation and hydrolysis.[2][3]
The overall synthetic scheme is depicted below:
Caption: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for each key step of the synthesis.
Table 1: Synthesis of 3-bromo-6-chloropicolinic acid
| Parameter | Value | Reference |
| Starting Material | 3-bromo-6-chloropyridine | [2][3] |
| Key Reagents | Urea peroxide, trifluoroacetic anhydride, trimethylsilyl cyanide, sulfuric acid | [2][3] |
| Solvent | Chloroform | [3] |
| Reaction Temperature | 10 °C (Oxidation) | [3] |
| Reaction Time | 10 hours (Oxidation) | [3] |
| Overall Yield | Not explicitly stated |
Table 2: Representative Esterification of 3-bromo-6-chloropicolinic acid
| Parameter | Value | Reference |
| Starting Material | 3-bromo-6-chloropicolinic acid | |
| Key Reagents | Di-tert-butyl dicarbonate (Boc2O), 4-Dimethylaminopyridine (DMAP) | [4] |
| Solvent | Dichloromethane (CH2Cl2) | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 2-16 hours (typical) | |
| Typical Yield | High (often >90%) | [4] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis.
Synthesis of 3-bromo-6-chloropicolinic acid
This procedure is based on the method described in patent CN102659588A.[2][3]
Step 1: Oxidation to 3-bromo-6-chloropyridine oxynitride
-
Under an inert atmosphere and with ice bath cooling, dissolve 3-bromo-6-chloropyridine (1.0 eq.) and urea peroxide (2.1 eq.) in chloroform.
-
Slowly add trifluoroacetic anhydride (2.0 eq.) to the mixture.
-
Stir the reaction mixture at 10 °C for 10 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 40 minutes.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-6-chloropyridine oxynitride.
Step 2: Cyanation to 3-bromo-6-chloropyridyl-2-cyanide
-
Dissolve the 3-bromo-6-chloropyridine oxynitride from the previous step in a suitable aprotic solvent.
-
Add triethylamine followed by trimethylsilyl cyanide.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water, extracting with an organic solvent, washing the combined organic layers, drying, and concentrating to yield the crude cyanide product.
Step 3: Hydrolysis to 3-bromo-6-chloropicolinic acid
-
Add the crude 3-bromo-6-chloropyridyl-2-cyanide to a solution of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 2.5 to 4 hours.
-
Cool the reaction mixture and adjust the pH to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 3-bromo-6-chloropicolinic acid.[3]
Representative Protocol for the Synthesis of this compound
This is a representative procedure for the tert-butylation of a carboxylic acid using di-tert-butyl dicarbonate (Boc2O) and is a common and effective method.[4]
-
In a dry flask under an inert atmosphere, suspend 3-bromo-6-chloropicolinic acid (1.0 eq.) in anhydrous dichloromethane (CH2Cl2).
-
Add 4-dimethylaminopyridine (DMAP) (1.2 eq.).
-
Add di-tert-butyl dicarbonate (Boc2O) (1.2 eq.) portion-wise to the stirring mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for the synthesis of the target compound.
Disclaimer: The provided experimental protocols are based on published literature and general synthetic methodologies. These reactions should only be performed by qualified chemists in a well-equipped laboratory, with appropriate safety precautions in place. Reaction conditions may require optimization for scale-up and to achieve desired purity and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. 1235036-15-3 | MFCD19443279 | this compound [aaronchem.com]
- 3. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Spectroscopic Analysis of tert-Butyl 3-bromo-6-chloropicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-bromo-6-chloropicolinate is a halogenated pyridine derivative with potential applications in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features, including a substituted pyridine ring and a bulky tert-butyl ester group, give rise to a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.
Important Note on Data Availability: As of the latest search, specific experimental spectroscopic data for this compound is not publicly available. The data presented in this guide is therefore predictive, based on established principles of spectroscopy and analysis of structurally similar compounds. This guide also provides detailed, generalized experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | Doublet | 1H | H-4 |
| ~ 7.4 - 7.6 | Doublet | 1H | H-5 |
| ~ 1.6 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 163 - 165 | C=O (Ester carbonyl) |
| ~ 152 - 154 | C-6 (C-Cl) |
| ~ 148 - 150 | C-2 (C-COO) |
| ~ 140 - 142 | C-4 (Ar-H) |
| ~ 128 - 130 | C-5 (Ar-H) |
| ~ 118 - 120 | C-3 (C-Br) |
| ~ 82 - 84 | -C (CH₃)₃ |
| ~ 28 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~ 2980 - 2950 | Strong | C-H stretch (aliphatic, tert-butyl) |
| ~ 1735 - 1715 | Strong | C=O stretch (ester) |
| ~ 1580 - 1550 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~ 1250 - 1200 | Strong | C-O stretch (ester) |
| ~ 1150 - 1100 | Strong | C-C stretch (tert-butyl) |
| ~ 850 - 800 | Strong | C-Cl stretch |
| ~ 700 - 600 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~ 291/293/295 | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl) |
| ~ 235/237/239 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Reference the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
For liquid/oil samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
ATR-FTIR: Place the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. Acquire the mass spectrum, typically at an electron energy of 70 eV.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide on the Safety and Handling of tert-Butyl 3-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for tert-Butyl 3-bromo-6-chloropicolinate (CAS No. 1235036-15-3). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely, minimizing exposure risks and ensuring a secure research environment. This document consolidates data from various chemical suppliers and safety data sheets to offer a thorough resource.
Chemical Identification and Properties
This compound is a halogenated pyridine derivative commonly used as a building block in organic synthesis. Its structural and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 1235036-15-3 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₀H₁₁BrClNO₂ | Aaronchem[2] |
| Molecular Weight | 292.56 g/mol | Aaronchem[2] |
| IUPAC Name | tert-butyl 3-bromo-6-chloropyridine-2-carboxylate | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Purity | Typically ≥95% | Fluorochem[3] |
| Storage Temperature | 2-8°C under an inert atmosphere | Sigma-Aldrich[1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. There is some variation in the GHS classification provided by different suppliers. A comprehensive summary of the identified hazards is presented below, highlighting the most stringent classifications found.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[1][3] |
| Acute Toxicity, Dermal | GHS06 | Danger | H312: Harmful in contact with skin.[3] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3] |
| Acute Toxicity, Inhalation | GHS06 | Danger | H331: Toxic if inhaled.[3] |
Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.
Safety and Handling Precautions
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary precautions for handling, storage, and disposal.
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense against exposure. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves prior to use.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and boots should be used.
-
Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Caption: Personal Protective Equipment workflow for handling hazardous chemicals.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood.
-
Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and have been recently tested.
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
-
Contaminated work clothing should be removed and laundered before reuse.
Experimental Protocols: Safe Handling and Emergency Procedures
Due to the lack of specific published experimental safety protocols for this compound, the following best-practice procedures are based on its known hazards and general guidelines for handling similar chemical classes.
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that the chemical fume hood is operational. Have all necessary equipment and reagents ready to minimize the duration of handling.
-
Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to avoid contamination of balances.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
Reactions: When using this compound in a reaction, set up the apparatus in the fume hood. Ensure that the reaction vessel is appropriately sized and that any potential pressure build-up can be safely managed.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce toxic and irritating gases and vapors, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Evacuation: Evacuate the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
-
PPE: Wear appropriate PPE during the entire cleanup process.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a cool place, as recommended between 2-8°C.[1]
-
Store under an inert atmosphere.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste.
Caption: A logical workflow for the safe handling and disposal of this compound.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its associated hazards. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the risks of exposure and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet from your supplier before use and adhere to all institutional and regulatory guidelines.
References
Commercial Sourcing and Procurement of tert-Butyl 3-bromo-6-chloropicolinate: A Technical Guide
For researchers, scientists, and professionals in drug development, the timely and efficient procurement of key chemical intermediates is paramount to maintaining project momentum. This technical guide provides an in-depth overview of the commercial suppliers of tert-Butyl 3-bromo-6-chloropicolinate (CAS No. 1235036-15-3), a crucial building block in medicinal chemistry. This guide summarizes available quantitative data, outlines a typical procurement workflow, and serves as a resource for sourcing this compound.
Overview of Commercial Suppliers
A number of chemical suppliers offer this compound, typically for research and development purposes. The compound is often listed with a purity of 97% or higher and is available in quantities ranging from milligrams to multiple grams. The following table summarizes the information available from various suppliers.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| Amadis Chemical Co., Ltd. | 1235036-15-3 | C10H11BrClNO2 | 97% | Starting from 10 mg |
| Aaronchem | 1235036-15-3 | C10H11BrClNO2 | Not Specified | Not Specified |
| Sigma-Aldrich (distributor for Ambeed, Inc.) | 1235036-15-3 | C10H11BrClNO2 | 97% | 100 mg, 250 mg, 1 g, 5 g, 25 g |
| BLD Pharm | 1235036-15-3 | Not Specified | Not Specified | Not Specified |
| Laibo Chem (via Orion Cientific) | Not Specified | Not Specified | Not Specified | 250 mg, 5 g |
Applications in Research and Development
This compound is a versatile reagent in chemical synthesis.[1] Its structure allows for selective reactions with nucleophiles, making it a valuable tool for introducing bromine and chlorine atoms with precise regioselectivity.[1] This controlled halogenation is critical for creating specific structural motifs in the synthesis of pharmaceuticals and agrochemicals.[1]
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis or specific reactions of this compound are not readily found in the initial search. However, suppliers of this reagent, such as Amadis Chemical, indicate that they can provide technical data including HNMR, CNMR, FNMR, HPLC/GC, MS, COA, and SDS upon request.[2] For researchers requiring specific experimental procedures, it is recommended to consult scientific literature for analogous transformations or to contact the technical support of the respective suppliers.
Procurement Workflow
The process of acquiring this compound for research purposes follows a standard procurement workflow. This involves identifying potential suppliers, evaluating their offerings, and proceeding with the purchase and receipt of the material.
References
A Technical Guide to tert-Butyl 3-bromo-6-chloropicolinate
Introduction
tert-Butyl 3-bromo-6-chloropicolinate is a halogenated pyridine derivative that serves as a key intermediate in organic synthesis. Its structural features, including the bromine and chlorine substituents on the pyridine ring and the protective tert-butyl ester group, make it a versatile building block for the construction of more complex molecules. The official IUPAC name for this compound is tert-butyl 3-bromo-6-chloro-2-pyridinecarboxylate . This guide provides a comprehensive overview of its properties, synthesis, safety information, and applications for researchers and professionals in drug development and medicinal chemistry.
Physicochemical and Safety Data
The key properties and safety information for this compound are summarized below. This data is essential for proper handling, storage, and use in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1235036-15-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrClNO₂ | [1][2] |
| Molecular Weight | 292.56 g/mol | [1][3] |
| Appearance | Solid, powder | [2] |
| Purity | ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Table 2: GHS Safety and Hazard Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. | |
| Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330: Rinse mouth. |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound typically involves the preparation of its corresponding carboxylic acid precursor, 3-bromo-6-chloropicolinic acid, followed by an esterification reaction.
Synthetic Workflow Diagram
The following diagram illustrates a plausible multi-step synthesis route starting from 3-bromo-6-chloropyridine.
Caption: Multi-step synthesis of this compound.
Experimental Protocol 1: Synthesis of 3-bromo-6-chloropicolinic Acid
This protocol is based on a patented method for synthesizing the carboxylic acid precursor[4].
-
Oxidation: 3-bromo-6-chloropyridine is used as the starting material. It undergoes an oxidation reaction with urea peroxide and trifluoroacetic anhydride (TFAA) to form 3-bromo-6-chloropyridine N-oxide.
-
Cyanation: The resulting N-oxide is then reacted with trimethylsilyl cyanide (TMSCN) in the presence of triethylamine (TEA). This step introduces a cyanide group at the 2-position of the pyridine ring, yielding 3-bromo-6-chloro-2-cyanopyridine.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group in a sulfuric acid solution. This reaction converts the cyano group into a carboxylic acid, yielding the desired product, 3-bromo-6-chloropicolinic acid. This method avoids the use of highly toxic sodium cyanide and expensive starting materials[4].
Experimental Protocol 2: tert-Butylation of 3-bromo-6-chloropicolinic Acid
This section outlines a general and plausible method for the final esterification step.
-
Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-6-chloropicolinic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (1.5 eq) to the solution. Cool the mixture to 0°C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the cooled solution.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, this compound.
Applications in Research and Development
This compound is a valuable reagent for synthetic chemists. Its utility stems from the orthogonal reactivity of its functional groups.
-
Building Block in Synthesis: It is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where controlled halogenation is critical.[1]
-
Cross-Coupling Reactions: The bromo and chloro substituents can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Regioselective Reactions: The unique electronic properties of the substituted pyridine ring enable selective reactions with nucleophiles, facilitating the construction of complex molecular scaffolds with high efficiency and accuracy[1].
-
Protected Intermediate: The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be easily removed under acidic conditions in the final stages of a synthetic sequence. This makes the compound a versatile tool for multi-step organic synthesis[1].
References
- 1. 1235036-15-3 | MFCD19443279 | this compound [aaronchem.com]
- 2. This compound, CasNo.1235036-15-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. 1235036-15-3|this compound|BLD Pharm [bldpharm.com]
- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]
Physical properties of tert-Butyl 3-bromo-6-chloropicolinate (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the physical properties, specifically the melting and boiling points, of tert-Butyl 3-bromo-6-chloropicolinate. Due to the limited availability of experimentally determined data in public literature and databases for this specific compound, this document provides available information, data for a structurally related compound for comparative purposes, and detailed experimental protocols for the determination of these crucial physical parameters.
Physical Properties Data
Direct experimental values for the melting and boiling points of this compound are not readily found in surveyed chemical databases and supplier information. The compound is described as a solid, which indicates the presence of a melting point.[1]
For contextual reference, the physical properties of a structurally analogous compound, Methyl 3-bromo-6-chloropicolinate, are presented below. The primary structural difference is the ester group (methyl vs. tert-butyl), which can influence physical properties such as melting and boiling points.
Table 1: Physical Properties of a Related Compound
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| Methyl 3-bromo-6-chloropicolinate | 1214328-96-7 | C₇H₅BrClNO₂ | Not available | 306.8 ± 37.0 (at 760 mmHg) (Calculated) |
Note: The boiling point for Methyl 3-bromo-6-chloropicolinate is a calculated value and should be considered an estimate.
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following are standard laboratory procedures for these measurements.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1°C) is often indicative of a pure compound. Impurities tend to depress and broaden the melting point range.
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The oil level should be above the sample level in the test tube.
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution in the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with tert-Butyl 3-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the selective Suzuki-Miyaura cross-coupling reaction of tert-butyl 3-bromo-6-chloropicolinate with various arylboronic acids. This protocol focuses on the chemoselective arylation at the C-3 position, leveraging the differential reactivity of the carbon-bromine versus the carbon-chlorine bond. The resulting tert-butyl 3-aryl-6-chloropicolinate products are valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] For dihalogenated heterocyclic compounds like this compound, selective functionalization is crucial for building molecular complexity in a controlled manner.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[2] This predictable reactivity trend is governed by the bond dissociation energies of the carbon-halogen bond. Consequently, the C-Br bond at the 3-position of the picolinate ring is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond at the 6-position. This inherent difference in reactivity allows for the selective formation of a C-C bond at the C-3 position, leaving the C-6 chloro substituent available for subsequent downstream transformations.
Reaction Scheme
The general scheme for the selective Suzuki-Miyaura cross-coupling of this compound is depicted below:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Illustrative Reaction Outcomes
The following table summarizes the expected yields for the selective Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids under optimized conditions. The data is compiled based on typical outcomes for similar substrates reported in the literature.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl 6-chloro-3-phenylpicolinate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 6-chloro-3-(4-methoxyphenyl)picolinate | 90-98 |
| 3 | 4-Fluorophenylboronic acid | tert-Butyl 6-chloro-3-(4-fluorophenyl)picolinate | 80-90 |
| 4 | 3-Thienylboronic acid | tert-Butyl 6-chloro-3-(thiophen-3-yl)picolinate | 75-85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | tert-Butyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate | 70-80 |
| 6 | Naphthalene-2-boronic acid | tert-Butyl 6-chloro-3-(naphthalen-2-yl)picolinate | 80-90 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the selective Suzuki-Miyaura cross-coupling reaction at the C-3 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), PdCl₂(dppf) (0.03 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-aryl-6-chloropicolinate.
Mandatory Visualizations
Experimental Workflow
Caption: Step-by-step experimental workflow.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving tert-Butyl 3-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing tert-Butyl 3-bromo-6-chloropicolinate. This difunctionalized picolinate is a valuable building block in medicinal chemistry and materials science, offering selective functionalization at the C-3 and C-6 positions of the pyridine ring.
This compound (CAS 1235036-15-3) is a versatile reagent in organic synthesis.[1][2][3][4] Its structure features two distinct halogen atoms, allowing for chemoselective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, enabling selective substitution at the 3-position.[5] This selective reactivity allows for the synthesis of complex substituted pyridine derivatives, which are common motifs in pharmaceutical compounds.[6]
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of this compound. The presented data is based on typical yields and conditions observed for similar substrates and serves as a guideline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | tert-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 20 | 65-75 |
| 4 | Indole | Pd(OAc)₂ / BrettPhos | K₂CO₃ | t-BuOH | 90 | 16 | 75-85 |
Table 3: Sonogashira Coupling of this compound
| Entry | Alkyne | Catalyst / Ligand / Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 8 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ / SPhos / CuI | DIPA | Toluene | 80 | 12 | 80-90 |
| 3 | 1-Hexyne | PdCl₂(MeCN)₂ / Xantphos / CuI | Piperidine | DMF | 70 | 10 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Acetonitrile | 60 | 14 | 70-80 |
Table 4: Heck Reaction of this compound
| Entry | Alkene | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | Acetonitrile | 80 | 18 | 75-85 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 | 36 | 60-70 |
| 4 | Acrylonitrile | Pd₂(dba)₃ | DABCO | Toluene | 110 | 24 | 65-75 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[9][10][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a flame-dried Schlenk flask.
-
Add this compound and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Protocol 3: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 65 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Heck Reaction
This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.[14][15]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and the alkene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired product.
Visualizations
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 1235036-15-3 [sigmaaldrich.com]
- 3. This compound, CasNo.1235036-15-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 4. 1235036-15-3|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for tert-Butyl 3-bromo-6-chloropicolinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 3-bromo-6-chloropicolinate is a versatile substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its trifunctional nature, featuring a tert-butyl ester, a bromine atom, and a chlorine atom on the picolinate scaffold, allows for sequential and site-selective functionalization. This enables the construction of diverse molecular libraries for drug discovery programs. The bromine at the 3-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a robust method for introducing aryl or heteroaryl substituents. The chlorine atom at the 6-position offers a secondary site for modification, and the tert-butyl ester can be readily hydrolyzed to the corresponding carboxylic acid, facilitating further derivatization or serving as a key interaction point with biological targets.
This document provides detailed application notes on the use of this compound in the synthesis of potential kinase inhibitors via Suzuki-Miyaura cross-coupling reactions. It includes a representative experimental protocol, quantitative data for analogous reactions, and a discussion of relevant signaling pathways that can be targeted by the resulting compounds.
Key Applications in Medicinal Chemistry
The structural motif of 3-aryl-6-substituted picolinates is found in a variety of biologically active compounds. The ability to readily introduce diverse aryl groups at the 3-position of the pyridine ring through palladium-catalyzed cross-coupling reactions makes this compound a highly valuable starting material for generating libraries of compounds for high-throughput screening.
Potential therapeutic applications for derivatives of this compound include:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that can interact with the hinge region of the kinase domain. The derivatives of this compound are well-suited for targeting kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR-2 and those in the PI3K/Akt/mTOR pathway.
-
Herbicides: 6-Arylpicolinates are a known class of herbicides.[1] The synthetic accessibility of derivatives from this compound allows for the exploration of novel herbicidal agents.
-
Antimicrobial and Other Therapeutic Agents: The quinoline and picolinate scaffolds are present in numerous compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-3 position of this compound. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 3-position.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).
-
The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) to the vessel.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 3-aryl-6-chloropicolinate.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various substituted bromopyridines with arylboronic acids, which are analogous to the reaction of this compound. These data illustrate the expected efficiency of the coupling reaction with different electronic and steric properties of the coupling partners.
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 78 |
| 4 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 94 |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 60 |
Mandatory Visualization
Experimental Workflow
References
Application Notes and Protocols for the Functionalization of Pyridines with tert-Butyl 3-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the functionalization of pyridines utilizing tert-Butyl 3-bromo-6-chloropicolinate. This versatile building block allows for the introduction of a substituted picolinate moiety onto a pyridine core, a common scaffold in medicinal chemistry. The protocols focus on palladium-catalyzed cross-coupling reactions, which offer a broad scope and functional group tolerance, making them ideal for drug discovery and development.
Introduction
This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its structure features two distinct halogen atoms, a bromine and a chlorine, on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 3-position. This differential reactivity is a key strategic element in the stepwise synthesis of polysubstituted pyridines.
This document will primarily focus on the Suzuki-Miyaura coupling reaction due to its wide applicability and the commercial availability of a large variety of boronic acids and their derivatives.[2][3][4][5] Additionally, other important cross-coupling reactions such as the Buchwald-Hartwig amination, Negishi coupling, and Sonogashira coupling will be discussed as alternative methods for the functionalization of this versatile picolinate.
Key Applications
The functionalized pyridine derivatives synthesized from this compound can be used as key intermediates in the development of new therapeutic agents. The pyridine motif is a privileged structure found in numerous FDA-approved drugs.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of pyridine- and arylboronic acids.
Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Pyridine- or Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid Partner | Product | Typical Yield (%) |
| 1 | Pyridine-3-boronic acid | tert-Butyl 6-chloro-3-(pyridin-3-yl)picolinate | 75-90 |
| 2 | Pyridine-4-boronic acid | tert-Butyl 6-chloro-3-(pyridin-4-yl)picolinate | 70-85 |
| 3 | Phenylboronic acid | tert-Butyl 3-phenyl-6-chloropicolinate | 80-95 |
| 4 | 4-Methoxyphenylboronic acid | tert-Butyl 6-chloro-3-(4-methoxyphenyl)picolinate | 85-98 |
Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.
Alternative Functionalization Protocols
The versatile nature of the carbon-halogen bonds in this compound allows for a range of other important cross-coupling reactions.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6][7] This reaction can be employed to couple this compound with a variety of primary and secondary amines, including substituted aminopyridines.[8][9]
General Reaction Conditions:
-
Substrates: this compound and an amine (primary or secondary).
-
Catalyst: A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: A bulky, electron-rich phosphine ligand such as BINAP, XPhos, or RuPhos.[8]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.
-
Temperature: Typically requires heating, ranging from 80 to 110 °C.
Caption: Conceptual workflow for Buchwald-Hartwig amination.
Protocol 3: Negishi Cross-Coupling for C-C Bond Formation
The Negishi coupling provides another efficient route for the formation of carbon-carbon bonds by reacting an organozinc reagent with an organic halide.[10][11] This method is known for its high functional group tolerance.
General Reaction Conditions:
-
Substrates: this compound and an organozinc reagent (e.g., pyridylzinc chloride).
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄.[10]
-
Solvent: Anhydrous THF or DME.
-
Temperature: Can often be performed at room temperature, although heating may be required for less reactive substrates.[10]
Protocol 4: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is the method of choice for the synthesis of aryl-alkyne linkages.[12][13] It involves the coupling of a terminal alkyne with an aryl or vinyl halide.
General Reaction Conditions:
-
Substrates: this compound and a terminal alkyne.
-
Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA).
-
Solvent: Anhydrous solvents like THF, DMF, or toluene.
-
Temperature: Reactions are often run at room temperature to moderate heat.
Safety Information
-
This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive and, in some cases, toxic. Handle them in a fume hood and under an inert atmosphere.
-
Organometallic reagents such as organozinc compounds can be pyrophoric and must be handled with extreme care under anhydrous and inert conditions.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of functionalized pyridine derivatives. The selective reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions allows for a wide range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira couplings. The protocols and application notes provided herein offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of novel and complex molecular architectures based on the picolinate scaffold. Careful optimization of reaction conditions will be necessary to achieve the best results for specific substrates.
References
- 1. 1235036-15-3 | MFCD19443279 | this compound [aaronchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
Application Notes and Protocols for tert-Butyl 3-bromo-6-chloropicolinate in the Synthesis of Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 3-bromo-6-chloropicolinate is a versatile heterocyclic building block valuable in the synthesis of a wide array of novel materials, ranging from agrochemicals to pharmaceuticals.[1] Its distinct structure, featuring both bromine and chlorine substituents on the pyridine ring, allows for selective and regioselective functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted 6-arylpicolinates, a class of compounds with significant herbicidal activity.[2]
Chemical Properties:
| Property | Value |
| CAS Number | 1235036-15-3 |
| Molecular Formula | C₁₀H₁₁BrClNO₂ |
| Molecular Weight | 292.56 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage | Store in an inert atmosphere at 2-8°C |
Application: Synthesis of 6-Aryl-3-bromopicolinate Derivatives
A primary application of this compound is in the synthesis of 6-arylpicolinates, which are potent herbicides.[2] The chlorine atom at the 6-position is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the bromine atom at the 3-position. This differential reactivity allows for the selective introduction of an aryl group at the 6-position while retaining the bromine atom for potential subsequent transformations.
General Reaction Scheme: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In this context, it enables the coupling of an aryl boronic acid with the 6-chloro position of the picolinate ring.
References
Experimental setup for halogenation reactions using tert-Butyl 3-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted picolinates are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. Specifically, the introduction of additional halogen atoms onto the pyridine ring can provide handles for further functionalization through cross-coupling reactions, thereby enabling the exploration of chemical space in drug discovery programs. This document provides a detailed experimental protocol for the selective iodination of tert-Butyl 3-bromo-6-chloropicolinate at the 5-position via a metal-halogen exchange reaction. This method offers a reliable route to tert-Butyl 3-bromo-6-chloro-5-iodopicolinate, a versatile intermediate for medicinal chemistry.
Reaction Principle
The selective introduction of an iodine atom at the 5-position of this compound is achieved through a two-step process. First, a lithium-halogen exchange is performed at low temperature using n-butyllithium. This selectively replaces the bromine atom at the 3-position with a lithium atom, forming a highly reactive organolithium intermediate. The bromine is more susceptible to this exchange than the chlorine due to the weaker C-Br bond. In the second step, this intermediate is quenched with a suitable electrophilic iodine source, such as molecular iodine (I₂), to yield the desired 5-iodo product. The low reaction temperature is crucial to prevent side reactions and ensure regioselectivity.
Experimental Protocol: Iodination of this compound
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas (for inert atmosphere)
-
Dry ice/acetone bath (-78 °C)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel or syringe pump
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
A dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is assembled.
-
The flask is flame-dried under a stream of inert gas and allowed to cool to room temperature.
-
This compound (1.0 eq) is added to the flask, which is then evacuated and backfilled with inert gas three times.
-
Anhydrous THF is added via syringe to dissolve the starting material (concentration typically 0.1-0.2 M).
-
The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
-
Lithium-Halogen Exchange:
-
n-Butyllithium (1.1 eq) is slowly added dropwise to the stirred solution at -78 °C over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
-
Iodination:
-
A solution of iodine (1.2 eq) in anhydrous THF is prepared in a separate dry flask under an inert atmosphere.
-
This iodine solution is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for an additional 1-2 hours.
-
-
Workup:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure tert-Butyl 3-bromo-6-chloro-5-iodopicolinate.
-
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molarity (M) | Equivalents | Amount |
| This compound | 292.56 | - | 1.0 | (User defined) |
| n-Butyllithium | 64.06 | 2.5 | 1.1 | (Calculated) |
| Iodine | 253.81 | - | 1.2 | (Calculated) |
| Anhydrous THF | 72.11 | - | - | (User defined) |
| Temperature (°C) | - | - | - | -78 |
| Reaction Time (h) | - | - | - | 2-3 |
Table 2: Representative Results
| Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Physical State |
| tert-Butyl 3-bromo-6-chloro-5-iodopicolinate | 418.46 | 75-85 | >95 | White to off-white solid |
Note: Yield and purity are representative and may vary depending on reaction scale and optimization.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the iodination of this compound.
Logical Relationship of Reaction Steps
Caption: Key transformations in the synthesis of the iodinated product.
The Pivotal Role of tert-Butyl 3-bromo-6-chloropicolinate in the Synthesis of Novel Kinase Inhibitors
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. A key building block that has emerged in the synthesis of these targeted therapies is tert-butyl 3-bromo-6-chloropicolinate. Its unique structural features provide a versatile scaffold for the construction of complex heterocyclic compounds with potential applications as inhibitors of critical signaling pathways, such as the Janus kinase (JAK) and spleen tyrosine kinase (Syk) pathways.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel kinase inhibitors. The methodologies outlined herein are based on established synthetic strategies, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, which are fundamental in medicinal chemistry for the creation of diverse compound libraries for high-throughput screening.
Core Application: A Versatile Intermediate in Kinase Inhibitor Synthesis
This compound serves as a di-halogenated pyridine derivative, offering two distinct reactive sites for sequential functionalization. The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with various boronic acids and esters, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The chlorine atom at the 6-position can subsequently be displaced by nucleophiles, including amines, in reactions like the Buchwald-Hartwig amination. This stepwise approach enables the systematic elaboration of the picolinate core to generate libraries of potential kinase inhibitors with diverse chemical functionalities.
The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions in the final steps of a synthetic sequence to yield the corresponding picolinic acid, a structural motif present in some bioactive molecules.
Targeted Signaling Pathways
The strategic functionalization of the this compound scaffold can lead to the development of inhibitors targeting key kinases in disease-relevant signaling pathways.
Janus Kinase (JAK) Signaling Pathway: The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, playing a central role in the immune response and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases, myeloproliferative disorders, and cancers. Inhibitors targeting JAKs can modulate the inflammatory response and cell growth.
Spleen Tyrosine Kinase (Syk) Signaling Pathway: Syk is a non-receptor tyrosine kinase that is essential for signaling downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. It is a key mediator of allergic and inflammatory responses, making it an attractive target for the treatment of autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies.
Experimental Protocols
The following protocols provide detailed methodologies for the key transformations involving this compound in the synthesis of a hypothetical kinase inhibitor scaffold.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the subsequent amination at the 6-position of the picolinate ring.
Materials:
-
tert-Butyl 3-aryl-6-chloropicolinate (from Protocol 1) (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene or 1,4-dioxane and stir for 10 minutes at room temperature to form the catalyst complex.
-
In a separate flask, add the tert-butyl 3-aryl-6-chloropicolinate, the amine, and NaOtBu.
-
Add the pre-formed catalyst solution to the mixture of reactants.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized kinase inhibitors derived from this compound, illustrating the structure-activity relationship (SAR).
Table 1: Synthesis of Intermediate 2 via Suzuki Coupling
| Entry | Arylboronic Acid (R¹) | Product (Intermediate 2) | Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl 6-chloro-3-phenylpicolinate | 85 |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 6-chloro-3-(4-methoxyphenyl)picolinate | 92 |
| 3 | 3-Aminophenylboronic acid | tert-Butyl 3-(3-aminophenyl)-6-chloropicolinate | 78 |
| 4 | Pyridin-3-ylboronic acid | tert-Butyl 6-chloro-3-(pyridin-3-yl)picolinate | 75 |
Table 2: Synthesis of Final Kinase Inhibitors and their Biological Activity
| Compound ID | R¹ | R² (Amine) | Yield (%) | JAK1 IC₅₀ (nM) | Syk IC₅₀ (nM) |
| KI-1 | Phenyl | Aniline | 65 | 150 | 250 |
| KI-2 | Phenyl | 4-Fluoroaniline | 72 | 120 | 200 |
| KI-3 | 4-Methoxyphenyl | Aniline | 68 | 95 | 180 |
| KI-4 | 4-Methoxyphenyl | 4-Fluoroaniline | 75 | 50 | 110 |
| KI-5 | 3-Aminophenyl | Aniline | 55 | 200 | 350 |
| KI-6 | Pyridin-3-yl | 4-Fluoroaniline | 63 | 80 | 130 |
Visualizations
The following diagrams illustrate the key concepts discussed in these application notes.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Caption: Simplified JAK-STAT signaling pathway.
Caption: Simplified Syk signaling pathway in B-cells.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its di-halogenated nature allows for controlled, sequential functionalization, enabling the generation of diverse chemical libraries for drug discovery programs. The protocols and data presented herein provide a framework for researchers to explore the potential of this building block in developing targeted therapies for a range of diseases driven by aberrant kinase activity. The continued exploration of derivatives from this scaffold holds significant promise for the future of precision medicine.
Asymmetric Synthesis Strategies for Chiral Pyridine Derivatives Using tert-Butyl 3-bromo-6-chloropicolinate
Application Note AP-2025-01
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral pyridine scaffolds are privileged motifs in medicinal chemistry and materials science. The targeted synthesis of enantiomerically pure substituted pyridines is a critical endeavor in the development of novel therapeutics and functional materials. tert-Butyl 3-bromo-6-chloropicolinate is a versatile building block that offers multiple reaction handles for strategic, late-stage functionalization. The presence of two distinct halogen atoms at the 3- and 6-positions, along with the sterically demanding tert-butyl ester at the 2-position, allows for regioselective and, with the appropriate chiral control, stereoselective transformations. This application note details asymmetric synthesis strategies, primarily focusing on palladium-catalyzed cross-coupling reactions, to generate axially chiral biaryl pyridines from this compound derivatives.
Key Asymmetric Strategy: Atroposelective Suzuki-Miyaura Coupling
The most promising strategy for inducing chirality using this compound is through an atroposelective Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the pyridine core and an arylboronic acid, creating a sterically hindered biaryl axis. The rotational barrier around this newly formed bond can be sufficiently high to allow for the isolation of stable, non-interconverting atropisomers. The enantioselectivity of this transformation is controlled by the use of a chiral phosphine ligand coordinated to the palladium catalyst.
The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling at the 3-position (C-Br) under milder conditions, while the 6-position (C-Cl) can be functionalized in a subsequent step if desired.
Logical Workflow for Atroposelective Suzuki-Miyaura Coupling
Troubleshooting & Optimization
Technical Support Center: Reactions with tert-Butyl 3-bromo-6-chloropicolinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with tert-Butyl 3-bromo-6-chloropicolinate. The information is designed to help improve reaction yields and address common challenges encountered during Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired 3-aryl-6-chloropicolinate. What are the potential causes and how can I improve the outcome?
Answer: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. Due to the presence of two halogen atoms, the reaction offers the potential for selective coupling. The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond, allowing for selective functionalization at the 3-position. Here are common issues and their solutions:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient pyridine rings, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.
-
Base Selection: The base plays a crucial role in the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate and yield.
-
Protodeboronation of Boronic Acid: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially in the presence of water and base.
-
Homocoupling: The coupling of two boronic acid molecules or two molecules of the starting halide can occur, reducing the yield of the desired product.
-
Reaction Conditions: Temperature and reaction time are key parameters that may require optimization.
Below is a summary of reaction conditions that can be optimized, with illustrative yields based on reactions with similar 3-bromo-6-chloropyridine substrates.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-18 | 75-85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 90-110 | 16-24 | 80-90 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 6-12 | 65-75 |
| PdCl₂(dppf) | - | K₂CO₃ | THF/H₂O | 80 | 12 | 70-80 |
Low Yield in Buchwald-Hartwig Amination
Question: I am experiencing poor yields in the Buchwald-Hartwig amination of this compound. What steps can I take to optimize this reaction?
Answer: Similar to Suzuki coupling, the Buchwald-Hartwig amination of this substrate can be challenging. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Key areas for optimization include:
-
Catalyst and Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is often essential to facilitate the C-N bond formation.
-
Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can also influence the rate of catalyst decomposition.
-
Amine Coupling Partner: The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the optimal reaction conditions.
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, and incomplete exclusion of air can lead to catalyst oxidation and lower yields.
The following table provides a starting point for optimizing the Buchwald-Hartwig amination with various amines, with expected yields based on data from related bromopyridine systems.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Amine Type | Representative Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 4-12 | Secondary Aliphatic | 70-85 |
| Pd(OAc)₂ | XPhos | LHMDS | 1,4-Dioxane | 100 | 12-24 | Primary Aliphatic | 65-80 |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 | 18 | Primary Aromatic | 60-75 |
| G3-XPhos Precatalyst | - | Cs₂CO₃ | Toluene | 110 | 12 | Secondary Aromatic | 75-90 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture to the target temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: Can I achieve selective reaction at the C-Cl position?
A1: Standard palladium-catalyzed cross-coupling conditions will overwhelmingly favor reaction at the more labile C-Br bond. Achieving selective coupling at the C-Cl bond in the presence of the C-Br bond is extremely challenging and would require specialized catalysts or reaction conditions that are not standard. It is generally expected that the bromine will react first.
Q2: What are the most common side reactions to look out for?
A2: In Suzuki couplings, the primary side reaction is protodeboronation of the boronic acid. To mitigate this, ensure your reagents are dry and consider using boronic esters (e.g., pinacol esters), which are more stable. Homocoupling of the boronic acid (to form a biaryl) or the starting halide can also occur. Using the correct stoichiometry and ensuring efficient stirring can minimize this. In Buchwald-Hartwig aminations, hydrodehalogenation (replacement of the bromine with a hydrogen) can be a competing pathway.
Q3: Is the tert-butyl ester group stable under the reaction conditions?
A3: The tert-butyl ester is generally stable under typical Suzuki and Buchwald-Hartwig conditions. However, prolonged heating at high temperatures (>120 °C) in the presence of strong bases and/or water could lead to partial hydrolysis or elimination (formation of isobutylene and the corresponding carboxylic acid). If you observe significant formation of the picolinic acid byproduct, consider lowering the reaction temperature and using a milder base if possible.
Q4: My reaction mixture turns black. Is this normal?
A4: The formation of palladium black (finely divided palladium metal) can occur if the catalyst decomposes. This is often a sign of an inefficient ligand or the presence of oxygen. While some color change is expected, a large amount of black precipitate usually indicates a problem with catalyst stability and will likely lead to lower yields. Ensure your reaction is performed under a strict inert atmosphere and that the chosen ligand is appropriate for the reaction.
Q5: How can I effectively remove the palladium catalyst from my product?
A5: After the reaction, the crude product can be filtered through a pad of celite to remove a significant portion of the palladium residue. For more complete removal, treatment of the organic solution with activated carbon or a silica-based metal scavenger can be effective. Further purification by column chromatography is typically sufficient to remove remaining traces.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Common side reactions and issues in cross-coupling.
Technical Support Center: Purification of tert-Butyl 3-bromo-6-chloropicolinate Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving tert-Butyl 3-bromo-6-chloropicolinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to introduce substituents at the 3- and 6-positions of the pyridine ring. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: To form C-N bonds with amines.
Q2: What are the typical impurities I might encounter after a cross-coupling reaction?
A2: Common impurities include:
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Unreacted Starting Material: Residual this compound.
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Homocoupled Products: Biaryl compounds from the coupling of two boronic acid molecules in Suzuki reactions, or diynes from the coupling of two alkyne molecules in Sonogashira reactions.
-
Dehalogenated Byproducts: Products where either the bromine or chlorine atom has been replaced by a hydrogen atom.
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Palladium Residues: The palladium catalyst and its decomposition products (palladium black).[1]
-
Ligand-Derived Impurities: Unreacted ligand or its oxides (e.g., triphenylphosphine oxide).
-
Hydrolyzed Starting Material or Product: Cleavage of the tert-butyl ester to the corresponding carboxylic acid can occur if the reaction or workup conditions are too acidic or basic.
Q3: How can I remove residual palladium from my product?
A3: Residual palladium can often be removed by filtering the reaction mixture through a pad of Celite®.[1] For more persistent palladium contamination, treatment of the crude product solution with a scavenger resin or activated carbon can be effective.
Q4: My tert-butyl ester seems to be cleaving during purification. How can I avoid this?
A4: The tert-butyl ester is sensitive to strong acids and, to a lesser extent, strong bases. To prevent cleavage:
-
Avoid strongly acidic or basic conditions during aqueous workup. Use mild bases like sodium bicarbonate for neutralization.
-
When performing column chromatography, ensure the silica gel is neutral. Acidic impurities in the silica can be neutralized by pre-treating the silica with a dilute solution of triethylamine in the eluent system.
Q5: What are the best general techniques for purifying the products of these reactions?
A5: A combination of the following techniques is typically used:
-
Aqueous Workup: To remove inorganic salts and water-soluble impurities.
-
Filtration: To remove solid impurities, including palladium black.
-
Column Chromatography: On silica gel is the most common method for separating the desired product from starting materials, byproducts, and ligand-derived impurities.[2][3]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity material.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield of the desired coupled product after purification.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. If the reaction has stalled, consider adding more catalyst or extending the reaction time. |
| Protodeborylation of Boronic Acid | Use fresh, high-purity boronic acid. Anhydrous conditions can sometimes be beneficial. For electron-poor boronic acids, aqueous conditions may be more suitable. |
| Homocoupling of Boronic Acid | Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to minimize oxygen, which can promote homocoupling. |
| Product Loss During Workup/Purification | Ensure the pH of the aqueous phase during extraction is appropriate to keep your product in the organic layer. Optimize your column chromatography conditions to ensure good separation from impurities. |
Problem: Difficulty in separating the product from triphenylphosphine oxide (Ph₃PO) by column chromatography.
| Potential Cause | Recommended Solution |
| Similar Polarity | Ph₃PO can have a similar polarity to many cross-coupling products. |
| Solution 1: Modified Workup | After reaction completion and removal of the solvent, triturate the crude residue with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. Ph₃PO is often less soluble and may precipitate, allowing for its removal by filtration. |
| Solution 2: Alternative Ligand | In future reactions, consider using a ligand that is more easily separated, such as a more polar or non-polar phosphine, or a phosphine that can be removed by an acid or base wash. |
Sonogashira Coupling
Problem: Significant amount of alkyne homocoupling (Glaser coupling) byproduct.
| Potential Cause | Recommended Solution |
| Presence of Oxygen | This is a major cause of Glaser coupling, especially when using a copper co-catalyst. |
| Solution 1: Rigorous Inert Atmosphere | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4] |
| Solution 2: Copper-Free Conditions | Several copper-free Sonogashira protocols have been developed which can eliminate this side reaction.[4] |
Problem: Dehalogenation of the starting material or product.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or certain base/ligand combinations can promote dehalogenation. |
| Solution | Try running the reaction at a lower temperature for a longer duration. Screening different bases may also help to minimize this side reaction. |
Buchwald-Hartwig Amination
Problem: Formation of palladium black and catalyst decomposition.
| Potential Cause | Recommended Solution |
| High Temperatures | Prolonged exposure to high temperatures can cause the palladium catalyst to decompose. |
| Solution | Lower the reaction temperature and increase the reaction time. Monitor the reaction for the formation of a black precipitate.[1] |
| Inappropriate Ligand | The chosen ligand may not be providing sufficient stability to the palladium center. |
| Solution | Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to stabilize the catalytic species. |
Problem: The product is difficult to separate from the amine starting material.
| Potential Cause | Recommended Solution |
| Similar Polarity | The product and the starting amine may have very similar polarities. |
| Solution 1: Acidic Wash | If the product is not basic, a wash with dilute aqueous acid (e.g., 1M HCl) during the workup can protonate the starting amine, making it water-soluble and allowing for its removal in the aqueous phase. |
| Solution 2: Optimized Chromatography | Carefully screen different eluent systems for column chromatography to achieve better separation. A shallow gradient elution may be necessary. |
Quantitative Data
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 78 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 88 |
This table presents typical yields for Suzuki-Miyaura reactions of bromopyridine derivatives with various arylboronic acids, based on literature precedents for similar substrates.[5][6][7] Yields are for the isolated, purified product.
Table 2: Typical Column Chromatography Conditions for Purification of Picolinate Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is commonly used. For more polar products, methanol may be added to the eluent.[2] |
| Elution Mode | Gradient elution is often preferred to effectively separate compounds with a range of polarities.[2] |
| Sample Loading | Dry loading onto a small amount of silica gel is recommended for better separation.[2] |
| Detection | UV light (254 nm) is typically used for visualization on TLC plates.[2] |
| Typical Rf Value of Product | An Rf value between 0.2 and 0.4 in the TLC solvent system is often ideal for good separation on a column.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling and Purification
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.[5]
Protocol 2: General Procedure for Sonogashira Coupling and Purification
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).
-
Add an anhydrous amine base/solvent (e.g., triethylamine or diisopropylamine).
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Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.[4][10]
Protocol 3: General Procedure for Buchwald-Hartwig Amination and Purification
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial.
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and heat to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: General experimental workflow for cross-coupling reactions and purification.
Caption: Troubleshooting logic for purification of cross-coupling reaction products.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kbfi.ee [kbfi.ee]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Overcoming solubility issues with tert-Butyl 3-bromo-6-chloropicolinate
Technical Support Center: tert-Butyl 3-bromo-6-chloropicolinate
Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and storage conditions for this compound?
A: this compound is a solid organic compound with the chemical formula C₁₀H₁₁BrClNO₂.[1][2] For optimal stability, it should be stored in an inert atmosphere at a temperature between 2-8°C.[2]
Q2: I am having difficulty dissolving this compound. What solvents are recommended?
Q3: Can heating improve the solubility of this compound?
A: Yes, increasing the temperature can significantly enhance the solubility of many organic solids. When working with this compound, gentle heating of the solvent mixture can be an effective strategy to achieve dissolution. However, it is crucial to monitor for any potential degradation of the compound or other reaction components at elevated temperatures. For instance, in Suzuki coupling reactions, high temperatures may lead to side reactions like protodeboronation.[3]
Q4: Are there any known incompatibilities for this compound?
A: As a halogenated pyridine derivative, this compound is susceptible to reacting with strong nucleophiles, which may displace the bromo or chloro substituents. It is also important to consider the stability of the tert-butyl ester group, which can be cleaved under strong acidic conditions.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a structured approach to addressing solubility challenges with this compound, particularly in the context of its common application in cross-coupling reactions.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents based on general principles of organic chemistry. "Like dissolves like" is a useful guiding principle, where the nonpolar nature of the tert-butyl group and the halogen substituents suggest better solubility in less polar solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aprotic Polar | Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Good to Moderate | These solvents can solvate the polar pyridine ring while also accommodating the nonpolar regions of the molecule. DMF and Dioxane are often effective for Suzuki couplings.[3] |
| Aprotic Nonpolar | Toluene, Dichloromethane (DCM), Chloroform | Good to Moderate | The nonpolar nature of these solvents is well-suited to dissolve the nonpolar tert-butyl group and halogenated aromatic ring. |
| Polar Protic | Water, Methanol, Ethanol | Poor | The large, nonpolar tert-butyl group is expected to significantly reduce solubility in highly polar, hydrogen-bonding solvents.[4] |
| Ethereal | Diethyl ether | Moderate | Offers a balance of polarity that may be suitable for dissolving the compound. |
Experimental Protocols for Enhancing Solubility
If you are encountering solubility issues, the following experimental protocols can be employed.
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent system for your reaction.
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Preparation: In separate, small-volume vials, add a small, accurately weighed amount of this compound (e.g., 5 mg).
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table above.
-
Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature for 2-3 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Heating: For vials where the compound is not fully dissolved, gently heat the mixture (e.g., to 50-70°C) with continued stirring. Observe and record any changes in solubility.
-
Co-solvent System: If a single solvent is not effective, try binary mixtures. For example, a common system for Suzuki reactions is a mixture of an organic solvent like dioxane or toluene with a small amount of water.[3]
Protocol 2: Sonication-Assisted Dissolution
Sonication can provide the energy needed to break up solid lattices and enhance dissolution.
-
Preparation: Add the this compound and the chosen solvent to a reaction vessel.
-
Sonication: Place the vessel in an ultrasonic bath.
-
Procedure: Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the solvent.
-
Observation: Check for dissolution between sonication intervals.
Troubleshooting Workflow for Cross-Coupling Reactions
Poor solubility of the aryl halide is a common issue in cross-coupling reactions like the Suzuki-Miyaura coupling. The following workflow can help diagnose and solve these problems.
Caption: Troubleshooting workflow for solubility issues.
Logical Relationship of Factors Affecting Solubility
The solubility of this compound is influenced by several interconnected factors. Understanding these relationships can guide your experimental design.
Caption: Factors influencing the solubility of the compound.
References
Technical Support Center: Troubleshooting the Stability of tert-Butyl 3-bromo-6-chloropicolinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-bromo-6-chloropicolinate. The following information is designed to help you anticipate and prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to decomposition?
A1: The main points of instability in the molecule are the tert-butyl ester and the carbon-halogen bonds (C-Br and C-Cl) on the pyridine ring. The tert-butyl ester is sensitive to both acidic and strongly basic conditions, as well as high temperatures. The halogen substituents can be labile under certain cross-coupling or nucleophilic substitution conditions, potentially leading to undesired side reactions.
Q2: What are the most common decomposition pathways for this compound during a reaction?
A2: The most common decomposition pathways include:
-
Acid-catalyzed hydrolysis of the tert-butyl ester: This results in the formation of the corresponding carboxylic acid, 3-bromo-6-chloropicolinic acid, and isobutylene.
-
Base-mediated hydrolysis of the tert-butyl ester: While more resistant to base than other simple esters, strong bases, especially at elevated temperatures, can induce hydrolysis.
-
Thermal elimination of the tert-butyl group: At high temperatures, the tert-butyl ester can undergo elimination to form isobutylene and the carboxylic acid.
-
Dehalogenation: In the presence of a palladium catalyst and a hydrogen source (e.g., solvent, amine base), reductive dehalogenation can occur, replacing the bromo or chloro group with a hydrogen atom.
-
Protodeboronation (in Suzuki couplings): This is a side reaction where the boronic acid partner reacts with a proton source, leading to the formation of an undesired arene byproduct instead of the coupled product.
Q3: I am observing the formation of 3-bromo-6-chloropicolinic acid as a major byproduct. What is the likely cause and how can I prevent it?
A3: The formation of the carboxylic acid is a clear indication of tert-butyl ester cleavage. This is most likely due to either acidic conditions or excessive heat.
-
Acidic Conditions: Ensure all reagents and solvents are neutral or basic. If your reaction requires acidic conditions, consider using a different protecting group for the carboxylic acid.
-
High Temperatures: If possible, lower the reaction temperature. If high temperatures are necessary for the desired transformation, minimize the reaction time.
Q4: Can I use a strong base like sodium hydroxide or potassium tert-butoxide in my reaction?
A4: The use of strong, non-nucleophilic bases like potassium tert-butoxide should be approached with caution, as they can promote elimination reactions. While tert-butyl esters are generally more stable to basic hydrolysis than methyl or ethyl esters, strong nucleophilic bases like sodium hydroxide can lead to hydrolysis, especially at elevated temperatures. It is advisable to screen milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) first.
Troubleshooting Guide
This guide addresses specific issues you may encounter during reactions involving this compound.
Issue 1: Low Yield in Suzuki Coupling Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Starting material is consumed, but the desired product yield is low, with significant amounts of debrominated or dechlorinated starting material. | Reductive dehalogenation is a common side reaction in palladium-catalyzed couplings. This can be exacerbated by certain ligands, bases, or the presence of hydrogen sources. | 1. Ligand Choice: Switch to a more electron-donating and sterically bulky ligand (e.g., SPhos, XPhos) which can promote reductive elimination over dehalogenation. 2. Base Selection: Use a milder base like K₃PO₄ or Cs₂CO₃. Avoid amine bases if possible, as they can act as hydrogen donors. 3. Solvent: Ensure anhydrous and thoroughly degassed solvents are used. |
| Significant formation of a byproduct derived from the boronic acid (homocoupling or protodeboronation). | Protodeboronation can occur in the presence of protic solvents or acidic impurities. Homocoupling is often a result of oxidative processes. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Base: Use a non-hydroxide base like K₃PO₄ or KF. 3. Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction to minimize oxygen, which can promote homocoupling. |
| Formation of 3-bromo-6-chloropicolinic acid. | Hydrolysis of the tert-butyl ester due to the basic conditions or high temperature. | 1. Lower Temperature: Attempt the reaction at a lower temperature. 2. Milder Base: Switch to a less aggressive base (e.g., KF). |
Issue 2: Poor Performance in Sonogashira Coupling Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material. | The C-Cl bond is generally less reactive than the C-Br bond in Sonogashira couplings. The electron-deficient nature of the pyridine ring can also affect reactivity. | 1. Catalyst System: Use a more active catalyst system. For aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often more effective. 2. Copper Co-catalyst: Ensure the copper(I) co-catalyst (e.g., CuI) is fresh and active. 3. Temperature: A higher reaction temperature may be required, but monitor for decomposition of the tert-butyl ester. |
| Observation of dehalogenated byproducts. | Similar to Suzuki coupling, reductive dehalogenation can be a competing pathway.[1][2] | 1. Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly. 2. Ligand Selection: Experiment with different phosphine ligands to find one that favors the cross-coupling pathway. |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Decomposition Pathways and Troubleshooting
Caption: Potential decomposition and side-reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low yields in reactions with this compound.
References
Impact of base and solvent choice on tert-Butyl 3-bromo-6-chloropicolinate reactivity
Answering the user's request.## Technical Support Center: tert-Butyl 3-bromo-6-chloropicolinate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the bromine and chlorine substituents on the picolinate ring?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1][2] Therefore, the C-Br bond at the 3-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 6-position. This inherent reactivity difference allows for selective functionalization at the C-Br position while leaving the C-Cl intact for subsequent transformations.
Q2: Which types of reactions are common for this substrate?
A2: Given its structure, this compound is an excellent substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. It can also undergo nucleophilic aromatic substitution (SNAr) reactions, typically at the 6-position after the more reactive 3-position has been functionalized.
Q3: How does the choice of base impact reaction outcomes?
A3: The base is critical for the success of most cross-coupling reactions.
-
In Suzuki-Miyaura coupling, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron reagent to facilitate transmetalation.[3][4]
-
In Buchwald-Hartwig amination, a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is needed to deprotonate the amine nucleophile.[5][6]
-
In Sonogashira coupling, an amine base like triethylamine or diethylamine is typically used to neutralize the HX byproduct.[2] The choice of base can influence reaction rate, yield, and sometimes even the catalytic cycle.
Q4: How does the choice of solvent affect selectivity and reaction efficiency?
A4: The solvent plays a crucial role in solubilizing reagents and stabilizing catalytic intermediates.[7][8] In di-halogenated substrates, solvent polarity can dramatically influence selectivity. For example, in some palladium-catalyzed couplings, nonpolar solvents (e.g., toluene, THF) may favor reaction at one halide, while polar aprotic solvents (e.g., DMF, MeCN) may favor the other.[9][10] This effect is attributed to the solvent's ability to stabilize different transition states in the catalytic cycle.[10][11]
Troubleshooting Guides
Problem 1: Low or No Yield in Cross-Coupling Reactions
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is properly handled and stored under an inert atmosphere. Use a fresh batch or a different palladium source/ligand combination. For aryl chlorides, bulky, electron-rich phosphine ligands are often necessary.[12] |
| Insufficient Reaction Temperature or Time | Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction over a longer period (e.g., up to 24 hours) using TLC or LC-MS.[13] |
| Improper Base or Solvent | The choice of base and solvent is critical. Screen a variety of conditions. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig reactions, ensure the base is not sterically hindered from interacting with the amine. |
| Poor Quality Reagents | Use anhydrous solvents and ensure reagents are free from moisture and oxygen, as these can deactivate the catalyst. Degas the solvent and reaction mixture thoroughly.[13] |
| Substrate Decomposition | If the reaction is run at a very high temperature, the starting material or product may be degrading. Try lowering the temperature and using a more active catalyst system. |
Problem 2: Poor Selectivity (Reaction at both C-Br and C-Cl)
| Potential Cause | Suggested Solution |
| Reaction Conditions Too Harsh | High temperatures or prolonged reaction times can lead to the coupling of the less reactive C-Cl bond. Reduce the temperature and monitor the reaction closely to stop it once the C-Br coupling is complete. |
| Catalyst/Ligand System | Some palladium-ligand systems may exhibit lower selectivity. Experiment with different ligands. For example, systems known to be highly active for aryl chloride activation might be less selective. |
| Solvent Effect | As discussed in the FAQs, solvent polarity can influence selectivity. Test a nonpolar solvent (e.g., Toluene, Dioxane) versus a polar aprotic solvent (e.g., DMF, NMP) to see if it improves selectivity for the C-Br position.[9][10] |
Problem 3: Formation of Side Products
| Potential Cause | Suggested Solution |
| Homo-coupling of Boronic Acid (Suzuki) | This side reaction can occur if the reaction conditions favor the self-coupling of the boronic acid. This can sometimes be suppressed by using a different base or solvent system, or by ensuring a truly anaerobic environment.[13] |
| Homo-coupling of Alkyne (Sonogashira) | The copper co-catalyst can promote the formation of alkyne homo-coupling byproducts (Glaser coupling). If this is a major issue, switch to a copper-free Sonogashira protocol.[14] |
| Proto-dehalogenation (Loss of Br or Cl) | The presence of trace amounts of water or other proton sources can lead to the replacement of the halide with a hydrogen atom. Ensure all reagents and solvents are scrupulously dried.[13] |
| Hydrolysis of tert-Butyl Ester | Strongly basic or acidic conditions, especially in the presence of water at elevated temperatures, can lead to the hydrolysis of the tert-butyl ester group. Use milder bases (e.g., K₃PO₄ instead of NaOtBu if possible) and ensure anhydrous conditions. |
Data Presentation: Reaction Condition Summary
The following tables summarize typical starting conditions for various cross-coupling reactions based on literature for structurally similar 3-bromo-6-chloro-heterocycles. Optimization is often required.
Table 1: Suzuki-Miyaura Coupling Conditions (Selective for C-Br)
| Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) |
|---|---|---|---|---|
| Pd(OAc)₂ (2-5 mol%) | SPhos (4-10 mol%) | K₃PO₄ (2-3 equiv.) | Toluene/H₂O | 80-100 |
| Pd₂(dba)₃ (2 mol%) | P(t-Bu)₃ (4-6 mol%) | Cs₂CO₃ (2 equiv.) | Dioxane | 80-110 |
| Pd(dppf)Cl₂ (3-5 mol%) | - | Na₂CO₃ (2 equiv.) | Dioxane/H₂O | 80-90 |
Table 2: Buchwald-Hartwig Amination Conditions (Selective for C-Br)
| Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) |
|---|---|---|---|---|
| Pd₂(dba)₃ (2-4 mol%) | XPhos (4-8 mol%) | NaOtBu (1.5 equiv.) | Toluene | 90-110 |
| Pd(OAc)₂ (5 mol%) | BINAP (7.5 mol%) | Cs₂CO₃ (2 equiv.) | Dioxane | 100 |
| G3-XPhos (2-5 mol%) | - | LHMDS (1.5 equiv.) | THF | 65-80 |
Table 3: Sonogashira Coupling Conditions (Selective for C-Br)
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ (2-5 mol%) | CuI (3-10 mol%) | TEA or DIPEA | THF or DMF | 25-60 |
| Pd(OAc)₂ (2 mol%) | None | Cs₂CO₃ (2 equiv.) | Dioxane | 80-100 |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | CuI (5 mol%) | n-Butylamine | Toluene | 25 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 3-position of this compound.
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.03 equiv.), SPhos (0.06 equiv.), and K₃PO₄ (2.5 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add degassed toluene and degassed water in a 10:1 ratio (v/v) via syringe. The final concentration of the substrate should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol provides a general method for the selective amination at the 3-position.
-
Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.). Evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of ~0.2 M.
-
Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the starting material is consumed (typically 6-18 hours), cool the reaction to room temperature. Dilute with diethyl ether and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: Troubleshooting Decision Tree for Cross-Coupling.
Caption: Workflow for Sequential Functionalization.
Caption: Relative Reactivity of C-Halogen Bonds.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Homocoupling in Reactions of tert-Butyl 3-bromo-6-chloropicolinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting strategies and frequently asked questions (FAQs) regarding the minimization of homocoupling side reactions in cross-coupling experiments involving tert-Butyl 3-bromo-6-chloropicolinate.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a concern with this compound?
A1: Homocoupling is an undesired side reaction in cross-coupling catalysis where two identical molecules of a starting material react with each other.[1] For this compound, this can result in the formation of a dimeric picolinate species. Additionally, the coupling partner, such as a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction, can also undergo homocoupling to form its own symmetric byproduct. These side reactions consume starting materials, reduce the yield of the desired cross-coupled product, and complicate purification.
Q2: Which halide on this compound is more reactive in palladium-catalyzed cross-coupling?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. Therefore, the C-Br bond at the 3-position of the picolinate ring is significantly more reactive than the C-Cl bond at the 6-position. This selectivity allows for cross-coupling to occur preferentially at the C-Br position, leaving the C-Cl bond intact for potential subsequent functionalization. However, harsh reaction conditions can sometimes lead to a loss of selectivity.
Q3: What are the primary causes of homocoupling?
A3: The main causes of homocoupling vary depending on the reaction type:
-
Aryl Halide Homocoupling: This can be promoted by certain catalyst systems, particularly at higher temperatures. In some cases, inefficient generation of the active Pd(0) catalyst from a Pd(II) precursor can lead to side reactions.
-
Boronic Acid Homocoupling (Suzuki Reaction): The presence of oxygen is a primary culprit, as it can promote the oxidative homocoupling of the boronic acid reagent.[2][3]
-
Alkyne Homocoupling (Sonogashira Reaction): This side reaction, often called Glaser coupling, is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[4]
Q4: How does the choice of catalyst and ligand impact homocoupling?
A4: The catalyst and ligand system is critical. Using a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄) can sometimes be more effective than generating Pd(0) in situ from a Pd(II) source (e.g., Pd(OAc)₂), as incomplete reduction of Pd(II) can promote side reactions.[2][5] Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, which outcompetes the pathways leading to homocoupling.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Significant formation of a dimeric picolinate byproduct (aryl halide homocoupling).
| Potential Cause | Troubleshooting Strategy | Rationale |
| High Reaction Temperature | Lower the reaction temperature in 5-10 °C increments. | Higher temperatures can sometimes favor the homocoupling pathway or lead to catalyst decomposition.[2] |
| High Substrate Concentration | Reduce the concentration of the aryl halide. Consider slow addition of the aryl halide to the reaction mixture. | A high local concentration of the aryl halide can increase the rate of homocoupling.[2] |
| Inefficient Catalyst System | 1. Switch from a Pd(II) precatalyst to a Pd(0) precatalyst. 2. Employ bulky, electron-rich ligands (e.g., Buchwald-type ligands).[1] 3. Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). | A more active catalyst system can accelerate the desired cross-coupling pathway, making it kinetically favored over homocoupling. Bulky ligands promote the final reductive elimination step. |
| Inappropriate Base | Screen alternative bases. For Suzuki reactions, consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH. | The choice of base can influence catalyst activity and stability, thereby affecting the selectivity of the reaction.[6] |
Issue 2: Significant formation of boronic acid-derived dimer in a Suzuki-Miyaura reaction.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Presence of Oxygen | 1. Thoroughly degas all solvents and water (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles).[2] 2. Conduct the reaction under a strict inert atmosphere (e.g., using Schlenk lines or a glovebox).[2] | Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by palladium species.[3] Rigorous exclusion of oxygen is critical to suppress this side reaction.[5] |
| Pd(II) Species in Solution | Add a mild reducing agent, such as potassium formate, to the reaction mixture before adding the catalyst.[5][7][8] | Free Pd(II) can stoichiometrically react with boronic acids to produce the homocoupled dimer and Pd(0). A mild reductant helps maintain the palladium in its active Pd(0) state.[5][7] |
| Boronic Acid Quality | Use high-purity boronic acids or more stable derivatives like pinacol boronate esters. | Boronic acids can degrade over time, and impurities can sometimes promote side reactions. Boronate esters are often more robust.[6] |
Issue 3: Significant formation of diacetylene byproduct in a Sonogashira reaction.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Copper(I)-Mediated Oxidative Coupling | Perform the reaction under copper-free conditions. A common system involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and an amine base (e.g., diisopropylethylamine) without any copper salt.[1] | The copper(I) co-catalyst is often responsible for the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[4] |
| Presence of Oxygen | Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. | As with other coupling reactions, oxygen can promote undesired oxidative side reactions. |
| Low Alkyne Concentration | Use a slight excess of the terminal alkyne (e.g., 1.2-1.5 equivalents). | Ensuring a sufficient concentration of the alkyne coupling partner can help favor the cross-coupling pathway over self-coupling. |
Data Presentation
The following table summarizes the general effect of various reaction parameters on minimizing the ratio of homocoupling to the desired cross-coupling product.
| Parameter | Condition to Minimize Homocoupling | Typical Effect on Homocoupling/Cross-Coupling Ratio |
| Atmosphere | Strict Inert (N₂ or Ar), Degassed Solvents | Drastically Decreases (especially for boronic acid and alkyne homocoupling)[2][5] |
| Catalyst Precursor | Pd(0) source (e.g., Pd(PPh₃)₄) | Generally Decreases |
| Ligands | Bulky, Electron-Rich Phosphines | Decreases |
| Temperature | Lower Temperature | Generally Decreases[2] |
| Concentration | Lower Substrate Concentration / Slow Addition | Decreases |
| Additives | Mild Reductant (e.g., K-formate for Suzuki) | Decreases Boronic Acid Homocoupling[7][8] |
| Copper Co-catalyst | Copper-Free (for Sonogashira) | Eliminates Primary Pathway for Alkyne Homocoupling[1] |
Experimental Protocols
Illustrative Protocol for a Suzuki-Miyaura Coupling
This is a general starting protocol that should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Illustrative Protocol for a Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
Degassed solvent (e.g., THF or DMF)
-
Amine Base (e.g., Diisopropylethylamine or Triethylamine, 2.0 equiv)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the this compound, palladium catalyst, and phosphine ligand.[1]
-
Add the degassed solvent via syringe.
-
Add the terminal alkyne, followed by the amine base, to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture, dilute with an appropriate solvent, and proceed with aqueous workup and purification as described in the Suzuki protocol.
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing and solving common homocoupling issues.
Caption: Competing catalytic cycles for cross-coupling versus homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Tert-Butyl 3-Bromo-6-Chloropicolinate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of tert-butyl 3-bromo-6-chloropicolinate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. We present supporting experimental data and detailed protocols to aid in the accurate identification and characterization of this halogenated picolinate.
The precise arrangement of bromine and chlorine atoms, along with the tert-butyl ester group on the picolinate scaffold, imparts unique chemical properties to this compound.[1] Spectroscopic analysis provides the definitive evidence for this intricate molecular structure. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for its structural confirmation.
Comparative Spectroscopic Data
To facilitate a clear understanding of the expected spectroscopic signatures, the following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | d | 1H | H-4 |
| 7.60 | d | 1H | H-5 |
| 1.60 | s | 9H | C(CH₃)₃ |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for this compound
| Spectroscopic Technique | Key Observations | Interpretation |
| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹ (weak) | Aromatic C-H stretch |
| ~2980-2850 cm⁻¹ (medium) | Aliphatic C-H stretch (tert-butyl) | |
| ~1735 cm⁻¹ (strong) | C=O stretch (ester) | |
| ~1600-1450 cm⁻¹ (multiple) | Aromatic C=C and C=N stretching | |
| ~1250-1000 cm⁻¹ (strong) | C-O stretch (ester) | |
| ~800-600 cm⁻¹ (strong) | C-Cl and C-Br stretches | |
| Mass Spectrometry (MS) | Molecular Ion [M]⁺ peaks at m/z 291, 293, 295 | Presence of one bromine and one chlorine atom |
| Isotopic pattern ratio of ~3:4:1 | Confirms the presence of ¹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes | |
| Major fragment at m/z 235, 237, 239 | Loss of isobutylene (-56 amu) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard single-pulse sequence with a 30-degree pulse width.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Employ a relaxation delay of 5 seconds and acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0-200 ppm.
-
Use a relaxation delay of 2 seconds and acquire 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and depositing it onto a KBr or NaCl salt plate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system. For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct infusion.
-
Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: Analyze the molecular ion region for the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom.[2][3][4] The relative abundance of the isotopes (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1) will result in a distinctive M, M+2, and M+4 peak pattern.[3][4]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the interplay between the different techniques for structural confirmation.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationship of how different spectroscopic methods confirm the molecular structure.
Alternative and Complementary Techniques
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
-
Elemental Analysis: This technique provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements. This data can be used in conjunction with high-resolution mass spectrometry to definitively determine the molecular formula.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most unambiguous structural information, including bond lengths, bond angles, and stereochemistry. This method, however, is contingent on the ability to grow suitable single crystals.
-
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the connectivity of protons and carbons within the molecule, especially for more complex structures.
References
Purity Analysis of Synthesized tert-Butyl 3-bromo-6-chloropicolinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for determining the purity of synthesized tert-Butyl 3-bromo-6-chloropicolinate (CAS: 1235036-15-3). Accurate purity assessment of this key building block is critical, as impurities can significantly impact the yield, safety, and efficacy of downstream products in pharmaceutical and agrochemical development.[1] This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and data presentation.
Comparison of Key Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the nature of expected impurities, required accuracy, sample availability, and laboratory instrumentation. For this compound, a halogenated pyridine derivative, several techniques are applicable.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the purity analysis of non-volatile organic compounds.[2] It separates the target compound from impurities based on their differential partitioning between a stationary phase (column) and a liquid mobile phase. For halogenated and pyridine-containing compounds, reversed-phase HPLC with UV detection is a common approach.[3][4] This method is highly reproducible and can quantify impurities with high precision.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] While this compound may require high temperatures to volatilize, GC-MS is exceptionally useful for detecting and identifying volatile organic impurities, residual solvents, or thermally stable by-products from the synthesis. The mass spectrometer provides structural information, aiding in the unambiguous identification of contaminants.[6]
-
Quantitative NMR (qNMR): qNMR has emerged as a primary analytical method for purity determination that does not require a reference standard of the analyte itself.[7][8] It is a non-destructive technique that provides both structural confirmation and a direct measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[9][10] Many scientific journals now encourage or require qNMR for purity validation of research compounds.[7][8]
Quantitative Data Summary
The following table summarizes the performance characteristics of the three primary analytical methods for the purity analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Quantitative ¹H NMR (qNMR) |
| Principle | Liquid chromatographic separation based on polarity | Gas chromatographic separation based on volatility and boiling point | Nuclear magnetic resonance signal intensity relative to an internal standard |
| Typical Purity Range | 95-99.9% | Detects volatile impurities, contributing to overall purity assessment | 90-99.9% |
| Precision (RSD) | < 1-2%[11] | < 5% | < 1%[9] |
| Limit of Quantification | ~0.05% (impurity) | ng/mL to pg on column[12][13] | ~0.1% (impurity) |
| Sample Requirement | Low (mg) | Low (mg) | Low (mg), non-destructive[7] |
| Key Advantages | Robust, reproducible, suitable for non-volatile impurities | High sensitivity for volatile and semi-volatile impurities, provides structural ID | Absolute quantification without a specific reference standard, non-destructive, provides structural confirmation[7][9] |
| Key Limitations | Requires a reference standard for the main component, may not detect highly volatile or non-UV active impurities | Not suitable for non-volatile or thermally labile impurities, potential for on-column degradation | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures[10] |
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow for purity analysis and a decision-making model for method selection.
Caption: General workflow for purity analysis of a synthesized compound.
Caption: Logic for selecting the appropriate analytical method.
Experimental Protocols
The following are detailed, representative protocols for the purity analysis of this compound.
Purity by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantifying the main component and non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).
-
Gradient Example: Start at 60% A, ramp to 95% A over 15 minutes, hold for 5 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[11]
-
Column Temperature: 30°C.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for 25 minutes.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Analysis of Volatile Impurities by GC-MS
This protocol is designed to identify and quantify residual solvents and volatile by-products.
-
Instrumentation: Gas chromatograph with a mass selective detector (MSD).
-
Column: Low-polarity capillary column (e.g., TG-5SilMS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the sample into a 2 mL GC vial.
-
Add 1 mL of high-purity dichloromethane or ethyl acetate and cap immediately.
-
Vortex to dissolve.
-
-
Analysis:
-
Inject the sample and acquire the data.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify known impurities using an internal or external standard method.
-
Purity by Quantitative ¹H NMR (qNMR)
This method provides an absolute purity value against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one sharp singlet that does not overlap with analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation.[14]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight (Analyte: 292.56 g/mol )
-
m: Mass
-
P_std: Purity of the internal standard (%)
-
-
Conclusion
For a comprehensive and robust purity assessment of synthesized this compound, a multi-faceted approach is recommended. HPLC serves as an excellent primary method for routine quality control and quantification of the main component against non-volatile impurities.[15] To ensure the absence of potentially harmful volatile residues from synthesis, GC-MS analysis is crucial.[16] For definitive structural confirmation and an absolute purity value, particularly for reference materials or in late-stage development, qNMR is the gold standard, offering high accuracy and precision without the need for a specific analyte standard.[7][9] The combination of these methods provides a complete purity profile, ensuring the material meets the stringent quality requirements for research and development.
References
- 1. 1235036-15-3 | MFCD19443279 | this compound [aaronchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. helixchrom.com [helixchrom.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. quora.com [quora.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. researchgate.net [researchgate.net]
Comparative Guide to the Biological Activity of Compounds Potentially Derived from tert-Butyl 3-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of tert-butyl 3-bromo-6-chloropicolinate presents a valuable starting point for the synthesis of a diverse array of biologically active compounds. The presence of bromo and chloro substituents at the 3 and 6 positions, respectively, allows for selective chemical modifications, leading to derivatives with potential applications in oncology, infectious diseases, and agriculture. This guide provides a comparative overview of the biological activities of compound classes that could be plausibly synthesized from this picolinate derivative, supported by experimental data from structurally related molecules.
While direct biological data for derivatives of this compound is not extensively available in the public domain, this guide extrapolates from reported activities of analogous 3,6-disubstituted picolinates to showcase the potential of this chemical scaffold.
Hypothetical Synthetic Pathways from this compound
The differential reactivity of the bromo and chloro substituents on the pyridine ring allows for sequential and site-selective modifications. For instance, the bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl moieties at the 3-position. The chloro group at the 6-position can subsequently be targeted for nucleophilic aromatic substitution or other coupling reactions.
Figure 1: Hypothetical synthetic routes from this compound.
Anticancer Activity
Derivatives of 3,6-disubstituted pyridines have shown promising anticancer activities. By introducing aryl groups at the 3-position and modifying the 6-position, it is possible to generate compounds with potent cytotoxic effects against various cancer cell lines.
Comparative Data of Structurally Related Anticancer Compounds
| Compound Class | Target Cell Line | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) | Reference |
| 6-Aryl-pyridazinones | Leukemia (SR) | < 0.1 | Doxorubicin | - | [1] |
| Non-Small Cell Lung (NCI-H522) | < 0.1 | Doxorubicin | - | [1] | |
| Breast (MCF7) | < 1.0 | Doxorubicin | - | [1] | |
| 3,6-Diunsaturated 2,5-diketopiperazines | Lung (A549) | 1.2 | - | - | [2] |
| Cervical (HeLa) | 0.7 | - | - | [2] | |
| 4-Aryl-2-methoxypyridine-3-carbonitriles | Liver (HepG2) | 1.53 | 5-Fluorouracil | 1.65 | [3] |
| Prostate (DU145) | 1.0 - 5.0 | 5-Fluorouracil | - | [3] | |
| Breast (MDA-MB-231) | 1.0 - 5.0 | 5-Fluorouracil | - | [3] | |
| Quinoline-based dihydrazones | Breast (MCF-7) | 7.016 | 5-Fluorouracil | > 34.32 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Figure 2: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Activity
The picolinate scaffold is a key component in several antimicrobial agents. Modifications at the 3 and 6 positions can lead to compounds with potent activity against bacteria, including multidrug-resistant strains.
Comparative Data of Structurally Related Antimicrobial Compounds
| Compound Class | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Chloropicolinate amides/ureas | Mycobacterium tuberculosis H37Rv | 3.12 - 6.25 | Isoniazid | 0.1 | [5] |
| Picolinamides | Clostridioides difficile | 0.125 | - | - | [6] |
| Staphylococcus aureus (MRSA) | > 128 | - | - | [6] | |
| Alkyl Pyridinols | Staphylococcus aureus (MRSA) | 0.5 - 1.0 | - | - | [7] |
| Pyridine-based thiosemicarbazones | Mycobacterium tuberculosis (resistant strain) | 0.5 - 4.0 | - | - | [8] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Figure 3: Workflow for MIC determination by broth microdilution.
Herbicidal Activity
Picolinate-based compounds are a well-established class of herbicides. Novel derivatives with substitutions at the 3 and 6 positions can exhibit potent and selective herbicidal activity.
Comparative Data of Structurally Related Herbicidal Compounds
| Compound Class | Target Plant | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 6-(5-Aryl-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana (root growth) | 0.045 | Picloram | 2.0 | [9] |
Experimental Protocol: Root Growth Inhibition Assay
This assay is used to evaluate the effect of chemical compounds on the root elongation of a model plant, such as Arabidopsis thaliana.
-
Seed Sterilization and Germination: Seeds are surface-sterilized and germinated on a nutrient agar medium.
-
Compound Application: The test compounds are incorporated into the agar medium at various concentrations.
-
Seedling Transfer: Uniformly sized seedlings are transferred to the plates containing the test compounds.
-
Incubation: The plates are incubated vertically in a growth chamber under controlled light and temperature conditions.
-
Root Length Measurement: After a set period (e.g., 7 days), the length of the primary root is measured.
-
IC50 Calculation: The concentration of the compound that inhibits root growth by 50% compared to the control is calculated.
References
- 1. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cross-Coupling Reaction Yields of tert-Butyl 3-bromo-6-chloropicolinate: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the efficient and predictable functionalization of heterocyclic scaffolds is paramount. tert-Butyl 3-bromo-6-chloropicolinate is a versatile building block, offering two distinct halogenated sites for selective cross-coupling reactions. This guide provides a comparative analysis of expected reaction yields for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions with this substrate, benchmarked against typical literature-derived values for similar halo-pyridines. Detailed experimental protocols and mechanistic diagrams are presented to aid in experimental design and optimization.
Comparative Reaction Yields
The following table summarizes the anticipated reaction yields for the functionalization of this compound in three common palladium-catalyzed cross-coupling reactions. These values are extrapolated from published data on analogous bromopyridine derivatives and serve as a benchmark for laboratory experiments.[1][2][3][4] It is important to note that actual yields may vary based on specific reaction conditions, reagent purity, and scale.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Solvent | Base | Temperature (°C) | Expected Yield Range (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₂CO₃ | 80-100 | 75-95 |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | THF / Et₃N | Et₃N | 25-65 | 70-90 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Toluene | Cs₂CO₃ | 100-120 | 60-85 |
Experimental Protocols
Detailed methodologies for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound are provided below. These protocols are based on established procedures for similar substrates.[3][5][6][7]
Suzuki-Miyaura Coupling Protocol
This procedure outlines the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound.[8]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol describes the coupling of a terminal alkyne with an aryl halide.[9]
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol) to the solution.
-
Degassing: Degas the mixture with argon for 15 minutes.
-
Reaction Conditions: Stir the reaction at room temperature for 16-24 hours or until completion is indicated by TLC or LC-MS. For less reactive substrates, gentle heating to 50-65 °C may be required.[3]
-
Work-up: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Buchwald-Hartwig Amination Protocol
This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[10]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.4 mmol).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add the amine (1.2 mmol) and anhydrous toluene (10 mL).
-
Reaction Conditions: Seal the tube and heat the mixture to 110 °C for 18-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.
Visualizations: Workflow and Mechanisms
To better illustrate the experimental process and underlying chemical transformations, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Reagents for Tert-Butyl 3-bromo-6-chloropicolinate in Key Cross-Coupling Transformations
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate building blocks is paramount. Tert-Butyl 3-bromo-6-chloropicolinate is a valuable reagent in palladium-catalyzed cross-coupling reactions, offering a versatile scaffold for the introduction of diverse functionalities. However, the exploration of alternative reagents can provide advantages in terms of reactivity, selectivity, cost, and downstream synthetic manipulations. This guide provides an objective comparison of this compound with two common alternatives: Methyl 3-bromo-6-chloropicolinate and 3-Bromo-6-chloropicolinic acid , in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of the three picolinate derivatives in this reaction is summarized below. The tert-butyl ester is presumed to offer steric bulk that may influence reaction kinetics, while the methyl ester and carboxylic acid present different electronic and solubility profiles.
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Toluene | K₂CO₃ | 100 | 12 | ~85 (estimated) |
| Methyl 3-bromo-6-chloropicolinate | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | Na₂CO₃ | 90 | 4 | 88[1] |
| 3-Bromo-6-chloropicolinic acid | Arylboronic acid | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | K₂CO₃ | 100 | 12 | 75-90 |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The choice of the picolinate derivative can impact the reaction efficiency, particularly with challenging amine coupling partners.
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Toluene | NaOtBu | 110 | 18 | ~70-80 (estimated) |
| Methyl 3-bromo-6-chloropicolinate | Piperidine | Pd₂(dba)₃ / BINAP | Toluene | NaOtBu | 100 | 16 | 78 |
| 3-Bromo-6-chloropicolinic acid | Various amines | Pd(OAc)₂ / XPhos | Dioxane | Cs₂CO₃ | 100 | 24 | 60-85 |
Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, which are valuable functionalities in medicinal chemistry and materials science. The reactivity of the picolinate derivatives in this transformation is outlined below.
| Substrate | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF | Et₃N | 65 | 6 | ~80 (estimated) |
| Methyl 3-bromo-6-chloropicolinate | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | - | 80 | 5 | 85 |
| 3-Bromo-6-chloropicolinic acid | Phenylacetylene | Pd(PPh₃)₄ / CuI | DMF | Et₃N | 80 | 8 | 70-85 |
Experimental Protocols
Detailed methodologies for representative transformations are provided below. These protocols are based on established procedures for similar substrates and can be adapted for specific research needs.
Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromo-6-chloropicolinate with Phenylboronic Acid[1]
Materials:
-
Methyl 3-bromo-6-chloropicolinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add Methyl 3-bromo-6-chloropicolinate, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 6-Bromoquinoline Derivative (Analogous Protocol)
Materials:
-
6-Bromoquinoline derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the 6-bromoquinoline derivative and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of 3-Bromo-7-chloro-1-benzothiophene (Analogous Protocol)
Materials:
-
3-Bromo-7-chloro-1-benzothiophene (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-bromo-7-chloro-1-benzothiophene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the ammonium salt, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Workflows and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the general workflows for the discussed cross-coupling reactions and a relevant biological signaling pathway where the resulting picolinate derivatives may find application.
Biological Relevance: Inhibition of EGFR Signaling Pathway
Picolinic acid derivatives have emerged as promising scaffolds for the development of kinase inhibitors.[2][3] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4][5][6] The synthesized picolinate derivatives can be screened for their ability to inhibit EGFR, thereby blocking downstream signaling cascades and inducing apoptosis in cancer cells.
This guide provides a foundational comparison of this compound and its alternatives in key synthetic transformations. The choice of reagent will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, steric and electronic considerations, and the nature of the final product. The provided protocols and biological context aim to facilitate informed decision-making for researchers in the dynamic field of drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of tert-Butyl 3-bromo-6-chloropicolinate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of tert-Butyl 3-bromo-6-chloropicolinate (CAS Number: 1235036-15-3).
Hazard Summary
Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified with the GHS07 pictogram, indicating that it is harmful.
Hazard Statements:
-
H302: Harmful if swallowed.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.
| PPE Category | Required Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use only under a chemical fume hood.[1] |
Spill & Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as sand or vermiculite, to soak up the spilled chemical.[1][2]
-
Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[1][2][3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Halogenated organic compounds often require specific disposal methods.
-
Containerization:
-
Storage:
-
Final Disposal:
-
Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling tert-Butyl 3-bromo-6-chloropicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of tert-Butyl 3-bromo-6-chloropicolinate (CAS No. 1235036-15-3). Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE based on the potential hazards.
| Protection Type | Required Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard. | To protect against eye irritation or injury from dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from accidental contact. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated and ventilation is inadequate. | To prevent respiratory tract irritation from inhalation of dust. |
Hazard Identification and Precautionary Measures
Based on the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause skin and eye irritation.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Confirm that all required PPE is available and in good condition.
-
-
Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Handle the solid compound carefully to avoid generating dust.
-
If transferring the solid, use a spatula or other appropriate tool to minimize dispersal.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any equipment used.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Collect all liquid waste (e.g., reaction residues, contaminated solvents) in a separate, labeled hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage and Disposal:
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for Chemical Handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
